Crotoxyphos

Catalog No.
S524474
CAS No.
7700-17-6
M.F
C14H19O6P
M. Wt
314.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotoxyphos

CAS Number

7700-17-6

Product Name

Crotoxyphos

IUPAC Name

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate

Molecular Formula

C14H19O6P

Molecular Weight

314.27 g/mol

InChI

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+

InChI Key

XXXSILNSXNPGKG-ZHACJKMWSA-N

SMILES

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC

solubility

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS
0.1% in water at room temperature
SOL IN PROPAN-2-OL, XYLENE

Synonyms

alpha-methylbenzyl 3-(dimethoxyphosphinyloxy)-cis-crotonate, Ciodrin, crotoxyphos

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC

Isomeric SMILES

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC

The exact mass of the compound Crotoxyphos is 314.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.1%; slightly sol in kerosene, saturated hydrocarbons; sol in acetone, chloroform, ethanol, highly chlorinated hydrocarbons0.1% in water at room temperaturesol in propan-2-ol, xylene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: INSECTICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

Crotoxyphos is a vinyl organophosphate insecticide and acaricide primarily used in veterinary applications to control ectoparasites on livestock. As an acetylcholinesterase (AChE) inhibitor, its mode of action is common to the organophosphate class. However, the technical-grade material is a mixture of geometric (E/Z) isomers, and the specific isomer procured dictates the material's biological activity and suitability for reproducible research and formulation development. This guide focuses on the quantifiable differences between the primary alpha (E) isomer and its comparators to inform precise material selection.

Substituting high-purity (E)-Crotoxyphos with technical-grade mixtures or other organophosphates introduces significant variability. Technical Crotoxyphos is a mixture of geometric isomers, with the alpha ((E)-) isomer predominating. These isomers are not biologically equivalent; they possess different potencies as acetylcholinesterase inhibitors and exhibit distinct toxicological profiles. Using an undefined mixture can lead to inconsistent results in bioassays, variable efficacy in formulations, and unreliable data in metabolic studies. For applications requiring a quantifiable dose-response relationship or reproducible research, procuring the specific, high-purity (E)-isomer is critical to avoid the confounding effects introduced by less active or compositionally variable materials.

Isomer-Specific Potency: Differential Acetylcholinesterase (AChE) Inhibition

The biological activity of Crotoxyphos is highly dependent on its stereochemistry. In in-vitro assays using electric eel AChE, the (-)-enantiomer of Crotoxyphos was 1.6 to 1.9 times more active as an inhibitor than the (+)-enantiomer. Conversely, in in-vivo studies with the aquatic invertebrate *Daphnia magna*, the (+)-enantiomer was 1.1 to 11 times more inhibitory to AChE. This demonstrates that the specific isomer is the primary determinant of potency, and its effect can vary significantly between biological systems.

Evidence DimensionIn-vitro Acetylcholinesterase (AChE) Inhibition Potency
Target Compound Data(-)-Crotoxyphos is 1.6x to 1.9x more active
Comparator Or Baseline(+)-Crotoxyphos
Quantified Difference60% to 90% higher activity for the (-)-enantiomer
ConditionsIn-vitro assay with electric eel (Electrophorus electricus) and human recombinant AChEs.

For reproducible enzyme inhibition studies or formulation of active products, using a specific, pure isomer is essential to achieve consistent and predictable biological effects.

Handling & Formulation Stability: Hydrolytic Degradation Profile vs. In-Class Alternatives

The stability of an organophosphate in aqueous formulations is critical for shelf-life and performance. Crotoxyphos exhibits pH-dependent hydrolysis, with a half-life of 35 hours at pH 9 and 87 hours at pH 1 (at 38°C). This can be compared to another vinyl organophosphate, Chlorfenvinphos, which is more stable under neutral to acidic conditions but degrades more rapidly at high pH, with a half-life of 80 days at pH 9 but only 5 days at pH 11 (at 20-30°C). This difference in stability profiles under alkaline conditions is a key consideration for the development of specific formulations, such as emulsifiable concentrates or buffered solutions.

Evidence DimensionHydrolysis Half-Life at pH 9
Target Compound Data35 hours (at 38°C)
Comparator Or BaselineChlorfenvinphos: 80 days (at 20-30°C)
Quantified DifferenceCrotoxyphos hydrolyzes significantly faster under alkaline conditions compared to Chlorfenvinphos.
ConditionsAqueous solution at pH 9.

This dictates the selection of formulation excipients and storage conditions, as Crotoxyphos requires more stringent pH control to prevent rapid degradation compared to some alternatives.

Toxicological Profile: Mammalian Toxicity Compared to Dichlorvos

When selecting an organophosphate, mammalian toxicity is a primary safety and handling consideration. The acute oral LD50 of Crotoxyphos in rats is reported as 125 mg/kg. This can be compared to Dichlorvos, another widely used organophosphate insecticide, which exhibits higher acute toxicity with a reported oral LD50 in rats ranging from 56 to 80 mg/kg. This quantitative difference in acute toxicity is a critical factor in hazard assessment and the selection of active ingredients for formulations where operator or animal exposure is a concern.

Evidence DimensionAcute Oral LD50 (Rat)
Target Compound Data125 mg/kg
Comparator Or BaselineDichlorvos: 56-80 mg/kg
Quantified DifferenceCrotoxyphos exhibits approximately 1.6 to 2.2 times lower acute oral toxicity in rats than Dichlorvos.
ConditionsAcute oral toxicity study in rats.

Selecting Crotoxyphos over a more acutely toxic alternative like Dichlorvos can simplify handling procedures, reduce risk in case of accidental exposure, and may be preferable for certain veterinary applications.

Analytical Reference Standards

Given the significant difference in biological activity between its isomers, high-purity (E)-Crotoxyphos (CAS 7700-17-6) serves as an essential analytical standard for the quantitative analysis of technical-grade formulations and for metabolism studies. Its use allows for the accurate determination of isomer ratios in commercial products or environmental samples.

Neurotoxicology and Enzyme Inhibition Research

For mechanism-of-action studies on acetylcholinesterase, the use of a specific, high-purity isomer of Crotoxyphos is non-negotiable. It eliminates confounding variables from less-active isomers present in technical mixtures, enabling researchers to establish a precise structure-activity relationship and generate reliable, reproducible kinetic data on enzyme inhibition.

Veterinary Formulation Development

When developing ectoparasiticides, controlling the precise concentration of the most active isomer is key to ensuring consistent efficacy and safety. Utilizing the defined (E)-isomer allows formulators to optimize for biological effect while minimizing the load of less active components, which is not possible when starting with a variable technical-grade mixture.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pale straw-colored liquid; [Merck Index]

Color/Form

LIGHT STRAW-COLORED LIQ
Clear liquid

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

314.09192532 g/mol

Monoisotopic Mass

314.09192532 g/mol

Boiling Point

135 °C @ 0.03 MM HG

Heavy Atom Count

21

Density

1.19 @ 25 °C
DENSITY: 1.2 @ 15 °C/15 °C

LogP

3.3 (LogP)

Odor

Mild ester

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B05A48683J

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Crotoxyfos is a synthetic carboxylic ester compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a clear or light straw-colored liquid with a mild ester odor, and exposure occurs by inhalation, ingestion, or contact.

Vapor Pressure

0.000014 [mmHg]
1.4X10-5 mm Hg @ 20 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

7700-17-6

Absorption Distribution and Excretion

STUDIES WITH (32)P-LABELED CIODRIN...IN LACTATING EWES AND...GOATS SHOWED HYDROLYTIC FISSION TO...THE CORRESPONDING MONOMETHYLPHOSPHATE AND DIMETHYLPHOSPHATE. IN BOTH SPECIES, MAJOR ELIMINATIVE ROUTE WAS URINARY, AND VERY SMALL AMT OF UNCHANGED /CIODRIN/ IN MILK CONSISTED ONLY OF BETA-ISOMER.
STUDY OF ABSORPTION, ELIMINATION & METABOLISM OF ORALLY ADMIN (32)P LABELED CIODRIN IN LACTATING EWE INDICATED MODERATE ABSORPTION & RAPID ELIMINATION. DIMETHYL PHOSPHORIC ACID ACCOUNTED FOR 61-90% OF RADIOACTIVITY IN URINE. ... SIMILAR RESULTS WERE OBTAINED...WITH A LACTATING GOAT.
IN LACTATING EWE AFTER ORAL ADMIN, (32)P-CIODRIN IS RAPIDLY METABOLIZED & ELIMINATED IN URINE, 79% OF ELIMINATED DOSE BEING ELIMINATED IN TWO DAYS.

Metabolism Metabolites

STUDIES WITH (32)P-LABELED CIODRIN...LACTATING EWES AND LACTATING GOATS SHOWED HYDROLYTIC FISSION TO AFFORD CORRESPONDING MONOMETHYLPHOSPHATE AND DIMETHYLPHOSPHATE.
IN LACTATING EWE AFTER ORAL ADMIN, (32)P-CIODRIN IS RAPIDLY METABOLIZED... PRINCIPAL METABOLITE WAS DIMETHYL PHOSPHORIC ACID CONSISTING OF 60-90% OF TOTAL RADIOACTIVITY IN URINE. ANOTHER IMPORTANT METABOLITE WAS 3-(DIMETHOXYPHOSPHINYLOXY)CROTONIC ACID WHICH APPEARED AS 11% OF METABOLITES AFTER 3 HR, DECR TO 3% AFTER 6 HR.

Wikipedia

Crotoxyphos

Use Classification

INSECTICIDES

Methods of Manufacturing

PRODUCED BY REACTION OF TRIMETHYL PHOSPHITE WITH 1-PHENYLETHYL 2-CHLORO-3-OXOBUTYRATE...

General Manufacturing Information

BRITISH PATENT 855,238 (1960 TO BATAAFSE PETROLEUM MAATSCHAPPIJ NV); WHETSTONE, STILES, US PATENT 2,982,686 (1961 TO SHELL).
WITH THE EXCEPTION OF VAPONA, WITH WHICH IT IS COMPATIBLE, CIODRIN IS NOT NORMALLY USED IN MIXTURES WITH OTHER BIOCIDES.
VET: DO NOT RESPRAY MORE OFTEN THAN ONCE WEEKLY. BRAHMAN CATTLE ARE PARTICULARLY SUSCEPTIBLE TO TOXICITY FROM IT (EVEN AT 0.1% CONCN). DO NOT TREAT CALVES UNDER 6 MONTHS OF AGE. NO WITHDRAWAL PERIOD BEFORE MILKING OR SLAUGHTERING CATTLE AFTER AQ SPRAYS OR DUSTS.
TECHNICAL CIODRIN CONSISTS OF 2 ISOMERS, ALPHA & BETA, WITH ALPHA PREDOMINATING OVER BETA. CONFIGURATIONS FOR ISOMERS HAVE NOT BEEN ASSIGNED.
For more General Manufacturing Information (Complete) data for CIODRIN (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY; RAGAB MTH BULL ENVIRON CONT TOXICOL 2: 285 (1967); GUTH, JA, THIN-LAYER CHROMATOGRAPHIC SCHEME FOR INSECTICIDALLY-ACTIVE H3PO4 ESTERS, PFLANZENSCHUTZ BER 35: 138 (1967); GETZ ME & HG WHEELER, J ASSOC OFFIC ANAL CHEM 51: 1101 (1968).
PRODUCT ANALYSIS IS BY INFRARED SPECTROSCOPY OR BY GLC. RESIDUES MAY BE DETERMINED BY GLC WITH FLAME PHOTOMETRIC DETECTION (PE PORTER, ANAL METHODS PESTIC, PLANT GROWTH REGUL FOOD ADDIT, 1967, 5, 243; AND METHODS PESTIC. PLANT GROWTH REGUL., 1972,6,325).

Storage Conditions

Keep cool but avoid freezing EC.

Interactions

MAY POTENTIATE.../CHOLINESTERASE INHIBITION/ BY OTHER INSECTICIDES, ANTHELMINTICS, PHENOTHIAZINE TRANQUILIZERS, & ANESTHETIC AGENTS.

Stability Shelf Life

IN AQ SOLN AT 38 °C, 50% IS HYDROLYZED IN 87 HR AT PH 1, 35 HR AT PH 9. ...WILL NOT ATTACK FIBERGLASS, REINFORCED POLYESTER, RIGID PVC, OR THE USUAL LACQUERS USED FOR LINING DRUMS.
...STABLE IN PRESENCE OF HYDROCARBON SOLVENTS; HYDROLYZED IN PRESENCE OF WATER...

Dates

Last modified: 08-15-2023
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2: Nillos MG, Rodriguez-Fuentes G, Gan J, Schlenk D. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environ Toxicol Chem. 2007 Sep;26(9):1949-54. PubMed PMID: 17705656.
3: Mohammad FK, St Omer VE. Interaction of dichlorvos-crotoxyphos insecticide with phenothiazine anthelmintic in sheep with or without Haemonchus and Trichostrongylus infections. Am J Vet Res. 1983 Oct;44(10):1949-53. PubMed PMID: 6685446.
4: Getzin LW, Satyanarayana T. Isolation of an enzyme from soil that degrades the organophosphorus insecticide, crotoxyphos. Arch Environ Contam Toxicol. 1979;8(6):661-72. PubMed PMID: 43710.
5: Knapp FW. Prevention of cattle grub infestation in lactating dairy cows by use of daily applications of crotoxyphos. J Econ Entomol. 1972 Apr;65(2):466-7. PubMed PMID: 5062824.
6: Sreedhar NY, Rajendra Kumar Reddy P, Subba Reddy GV, Reddy SJ. Differential pulse polarographic determination of dicrotophos, crotoxyphos and chlorfenvinphos in grains and soils. Talanta. 1997 Oct;44(10):1859-63. doi: 10.1016/S0039-9140(97)00081-7. PubMed PMID: 18966927.
7: Palmer JS, Schlinke JC. Toxicologic effect of two crotoxyphos formulations on pigs. J Econ Entomol. 1971 Jun;64(3):684-5. PubMed PMID: 5558277.
8: Ellington JJ, Evans JJ, Prickett KB, Champion WL Jr. High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases. J Chromatogr A. 2001 Sep 14;928(2):145-54. PubMed PMID: 11587332.
9: Wright AJ, Nichols DB, Badcock JA. Control of headfly on sheep. Vet Rec. 1987 Jun 27;120(26):612-4. PubMed PMID: 3629871.
10: Davey RB, Ahrens EH, George JE. Ovicidal activity of topically applied acaricides against eggs of the southern cattle tick (Acari: Ixodidae). J Econ Entomol. 1989 Apr;82(2):539-42. PubMed PMID: 2708632.
11: Rogers KR, Wang Y, Mulchandani A, Mulchandani P, Chen W. Organophosphorus hydrolase-based assay for organophosphate pesticides . Biotechnol Prog. 1999 May;15(3):517-21. PubMed PMID: 10356272.
12: Scott JG, Geden CJ, Rutz DA, Liu NN. Comparative toxicity of seven insecticides to immature stages of Musca domestica (Diptera: Muscidae) and two of its important biological control agents, Muscidifurax raptor and Spalangia cameroni (Hymenoptera: Pteromalidae). J Econ Entomol. 1991 Jun;84(3):776-9. PubMed PMID: 1885842.
13: L'vova TS. [Mutagenic action of 5 prospective pesticides on mouse bone marrow, in a culture of human peripheral blood lymphocytes and on saccharomycete yeasts]. Tsitol Genet. 1984 Nov-Dec;18(6):455-7. Russian. PubMed PMID: 6395457.
14: Scott JG, Roush RT, Liu N. Selection of high-level abamectin resistance from field-collected house flies, Musca domestica. Experientia. 1991 Mar 15;47(3):288-91. PubMed PMID: 2009941.
15: Brown LM, Blair A, Gibson R, Everett GD, Cantor KP, Schuman LM, Burmeister LF, Van Lier SF, Dick F. Pesticide exposures and other agricultural risk factors for leukemia among men in Iowa and Minnesota. Cancer Res. 1990 Oct 15;50(20):6585-91. PubMed PMID: 2208120.
16: Mohammad FK, St Omer VV. Toxicity and interaction of topical organophosphate insecticide dichlorvoscrotoxyphos and phenothiazine anthelmintic in sheep previously exposed to both drugs. Vet Hum Toxicol. 1985 Jun;27(3):181-4. PubMed PMID: 4024446.
17: Liubenko PKh, Pilipchuk LR. [Effect of Ciodrin residues on poultry products]. Gig Sanit. 1985 Jul;(7):92-3. Russian. PubMed PMID: 4043769.
18: Didenko GG, Gupalovich TD, Petrovskaia OG. [Results of a study of the possible blastomogenic action of ciodrin]. Gig Sanit. 1982 Jul;(7):83-4. Russian. PubMed PMID: 7129132.
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